molecular formula C25H40N2O2 B12914170 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one CAS No. 917764-60-4

2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one

Cat. No.: B12914170
CAS No.: 917764-60-4
M. Wt: 400.6 g/mol
InChI Key: SQOLXTJUDSOVJM-UHFFFAOYSA-N
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Description

2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a long hydroxyheptadecyl side chain, which may influence its solubility and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 2-(1-Oxoheptadecyl)quinazolin-4(3H)-one.

    Reduction: Formation of 2-(1-Hydroxyheptadecyl)dihydroquinazolin-4(3H)-one.

    Substitution: Formation of 2-(1-Chloroheptadecyl)quinazolin-4(3H)-one or 2-(1-Bromoheptadecyl)quinazolin-4(3H)-one.

Scientific Research Applications

2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyheptadecyl chain may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is unique due to its long hydroxyheptadecyl side chain, which may impart distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.

Properties

CAS No.

917764-60-4

Molecular Formula

C25H40N2O2

Molecular Weight

400.6 g/mol

IUPAC Name

2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one

InChI

InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29)

InChI Key

SQOLXTJUDSOVJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O

Origin of Product

United States

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